
9,9'-Ethane-1,2-diylbis(9h-purin-6-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Ethane-1,2-diylbis(9h-purin-6-amine) is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is structurally characterized by two purine rings connected by an ethane-1,2-diyl bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Ethane-1,2-diylbis(9h-purin-6-amine) typically involves the selective alkylation of guanine derivatives. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. This compound undergoes an acid-catalyzed phase transfer catalysis (PTC) process to produce selective alkylation at the 9 position of the guanine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of phase transfer catalysis and selective alkylation are likely employed on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-Ethane-1,2-diylbis(9h-purin-6-amine) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine rings, potentially forming oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups onto the purine rings.
Applications De Recherche Scientifique
9,9’-Ethane-1,2-diylbis(9h-purin-6-amine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 9,9’-Ethane-1,2-diylbis(9h-purin-6-amine) exerts its effects involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal function. This intercalation can inhibit the replication of viruses or the proliferation of cancer cells by interfering with their genetic material.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A guanosine analogue antiviral drug used to treat herpes simplex and herpes zoster.
Guanine: A purine base found in DNA and RNA.
Adenine: Another purine base found in DNA and RNA.
Uniqueness
9,9’-Ethane-1,2-diylbis(9h-purin-6-amine) is unique due to its ethane-1,2-diyl bridge connecting two purine rings. This structural feature distinguishes it from other purine derivatives and contributes to its specific chemical and biological properties.
Propriétés
Numéro CAS |
22917-80-2 |
|---|---|
Formule moléculaire |
C12H12N10 |
Poids moléculaire |
296.29 g/mol |
Nom IUPAC |
9-[2-(6-aminopurin-9-yl)ethyl]purin-6-amine |
InChI |
InChI=1S/C12H12N10/c13-9-7-11(17-3-15-9)21(5-19-7)1-2-22-6-20-8-10(14)16-4-18-12(8)22/h3-6H,1-2H2,(H2,13,15,17)(H2,14,16,18) |
Clé InChI |
JQFWMNQRWVBYAF-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CCN3C=NC4=C(N=CN=C43)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


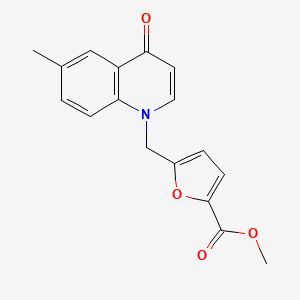
![(2R,3S,5R)-5-[6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11834365.png)

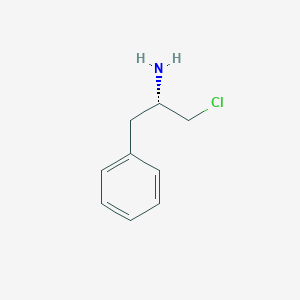
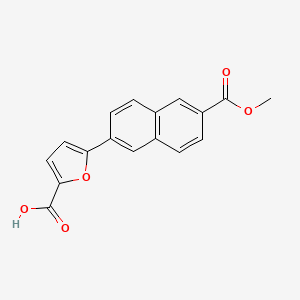
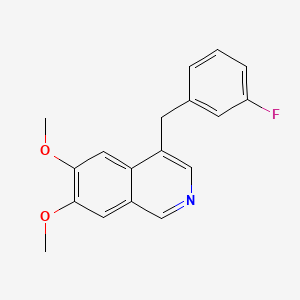
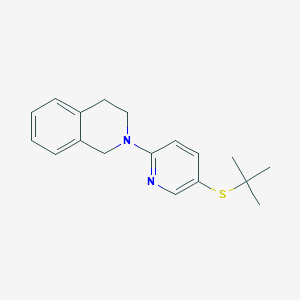
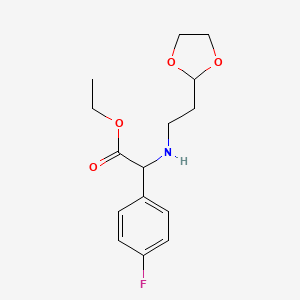
![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)


![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)


